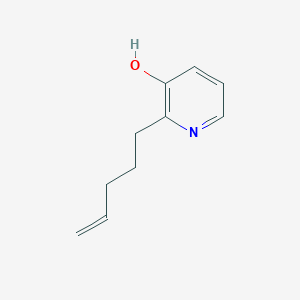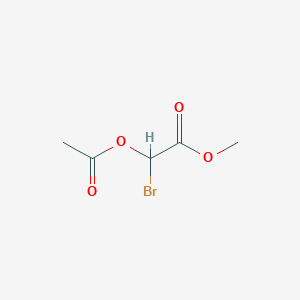![molecular formula C10H22N2O B14270751 2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine CAS No. 185211-15-8](/img/structure/B14270751.png)
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine is an organic compound with a complex structure that includes both amine and oxolane functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine typically involves the reaction of 2,2-dimethylpropane-1,3-diamine with oxolane derivatives under controlled conditions. One common method includes the use of ultrasonic vibration to facilitate the reaction, resulting in the formation of the desired compound .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. The use of advanced techniques such as continuous flow reactors and automated synthesis can enhance the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, leading to the formation of various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted amine derivatives.
Applications De Recherche Scientifique
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in biological systems or chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Dimethyl-1,3-propanediamine: Shares a similar backbone but lacks the oxolane group.
2,2-Dimethyl-1,3-dioxolan-4-methanamine: Contains a dioxolane ring instead of an oxolane ring.
(Z)-2,2-Dimethyl-3-(3-methylpenta-2,4-dien-1-yl)oxirane: Features an oxirane ring instead of an oxolane ring.
Uniqueness
2,2-Dimethyl-N~1~-[(oxolan-3-yl)methyl]propane-1,3-diamine is unique due to the presence of both the oxolane and diamine functional groups, which confer distinct chemical properties and reactivity. This combination makes it a versatile compound for various applications in research and industry.
Propriétés
Numéro CAS |
185211-15-8 |
|---|---|
Formule moléculaire |
C10H22N2O |
Poids moléculaire |
186.29 g/mol |
Nom IUPAC |
2,2-dimethyl-N'-(oxolan-3-ylmethyl)propane-1,3-diamine |
InChI |
InChI=1S/C10H22N2O/c1-10(2,7-11)8-12-5-9-3-4-13-6-9/h9,12H,3-8,11H2,1-2H3 |
Clé InChI |
SRKXAFFZJNNYGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(CN)CNCC1CCOC1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,1'-[(2-Fluoro-1,4-phenylene)di(ethyne-2,1-diyl)]bis(4-pentylbenzene)](/img/structure/B14270672.png)
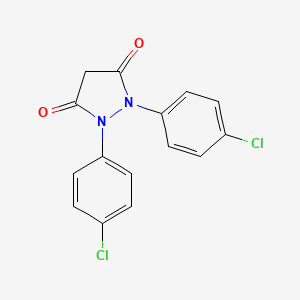
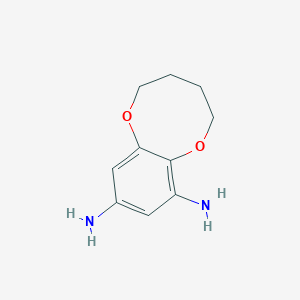



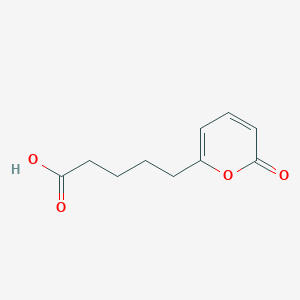
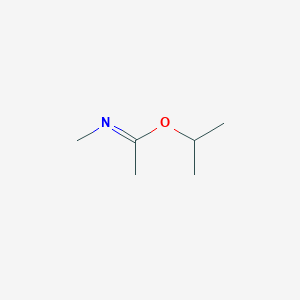
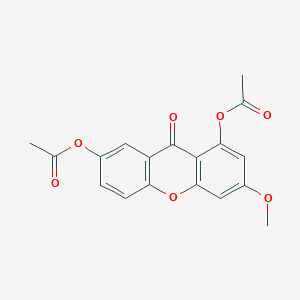
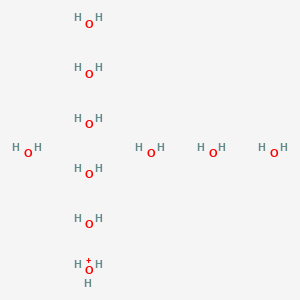
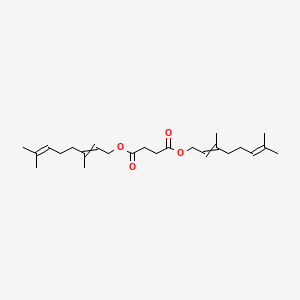
![2,4-Dichloro-1-[ethoxy(methylsulfinyl)phosphoryl]oxybenzene](/img/structure/B14270734.png)
